4-Methyl-1-naphthalenesulfonic acid

Description

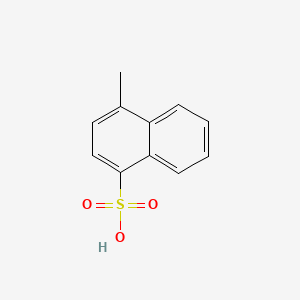

4-Methyl-1-naphthalenesulfonic acid is a naphthalene derivative featuring a sulfonic acid group at the 1-position and a methyl substituent at the 4-position of the naphthalene ring. These compounds are critical in industrial, pharmaceutical, and analytical applications due to their solubility, chelating properties, and biological activity .

Properties

CAS No. |

14927-61-8 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

4-methylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,12,13,14) |

InChI Key |

ZTDJDNLZVGJTBW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

1-Amino-2-naphthol-4-sulfonic Acid

- Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at the 1- and 2-positions, respectively, with a sulfonic acid group at the 4-position.

- Properties : High thermal stability (melting point: 295°C) and utility in phosphate determination .

- Comparison: Unlike 4-methyl-1-naphthalenesulfonic acid, the amino and hydroxyl groups enhance chelation but reduce hydrophobicity.

2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)

- Structure: Amino group at the 2-position and sulfonic acid at the 1-position.

- Applications : Intermediate in dye synthesis and pharmaceuticals. The absence of a methyl group reduces steric hindrance compared to the 4-methyl derivative .

4-[(4-Amino-3-methylphenyl)(isopropyl)amino]-1-butanesulfonic Acid

Azo-Functionalized Derivatives

Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)naphthalene-1-sulfonic Acid)

- Structure : Azo (-N=N-) group bridges naphthalene and methylphenyl groups.

- Applications: Metallochromic indicator for calcium and magnesium titration.

4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic Acid Sodium Salt

Dimeric and Symmetric Derivatives

Bis(naphthalenesulfonic acid) Derivatives with Polymethylene Spacers

- Structure: Two 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid moieties linked by hexamethylene or octamethylene spacers.

- Anti-HIV-1 Activity : Hexamethylene derivatives exhibit potent activity (IC₅₀: 1.3 μM) due to optimal spacer length and flexibility. Shortening spacers increases potency, highlighting the role of molecular geometry in biological function .

- Comparison: Monomeric this compound lacks such spacer-enhanced activity but may serve as a precursor for dimeric analogs.

Physicochemical and Functional Comparisons

Solubility and Stability

- Sulfonic Acid Salts : Sodium salts (e.g., 4-hydroxy-3-phenylazo derivative) exhibit higher aqueous solubility than free acids .

- Methyl vs. Amino/Hydroxy Groups: Methyl substituents (e.g., 4-methyl) increase hydrophobicity compared to polar amino/hydroxy groups, affecting partitioning in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.